An In-depth Technical Guide to 5-Bromo-3-iodo-2-isopropoxy-pyridine (CAS 848243-21-0)
An In-depth Technical Guide to 5-Bromo-3-iodo-2-isopropoxy-pyridine (CAS 848243-21-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
This document provides a comprehensive technical overview of 5-Bromo-3-iodo-2-isopropoxy-pyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific public data for this compound, this guide combines information from chemical suppliers with data extrapolated from closely related analogs to present a useful resource for researchers. The content includes key physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential as a building block for targeted therapeutics, particularly kinase inhibitors. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.
Introduction
5-Bromo-3-iodo-2-isopropoxy-pyridine belongs to the class of polysubstituted pyridines, which are of significant interest in the field of medicinal chemistry. The pyridine scaffold is a "privileged" structure, frequently found in approved drugs and clinical candidates due to its ability to engage in various biological interactions. The presence of bromine and iodine atoms offers distinct reactivity, allowing for selective functionalization through various cross-coupling reactions, making it a versatile building block in the synthesis of complex molecules. The isopropoxy group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 848243-21-0 | Multiple Suppliers |
| Molecular Formula | C₈H₉BrINO | Multiple Suppliers |
| Molecular Weight | 341.97 g/mol | Calculated |
| Appearance | Solid (predicted) | --- |
| Purity | ≥97% or 99% | Supplier Data |
To provide a comparative context, the following table includes data for structurally similar compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 5-Bromo-3-iodo-2-methoxy-pyridine | 578007-66-6 | C₆H₅BrINO | 313.92 | Solid |
| 5-Bromo-2-ethoxy-3-iodo-pyridine | 848243-20-9 | C₇H₇BrINO | 327.95 | --- |
| 5-Bromo-3-iodo-2-hydroxypyridine | 381233-75-6 | C₅H₃BrINO | 299.89 | Crystals or powder |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 5-Bromo-3-iodo-2-isopropoxy-pyridine is not published in peer-reviewed journals. However, a plausible synthetic route can be proposed based on established methodologies for the preparation of similar substituted pyridines. A potential two-step synthesis starting from 2,5-dibromo-3-iodopyridine is outlined below. This should be considered a hypothetical protocol and would require optimization.
Hypothetical Synthesis of 5-Bromo-3-iodo-2-isopropoxy-pyridine
Step 1: Synthesis of 5-Bromo-3-iodo-2-hydroxypyridine
This step involves the diazotization of an aminopyridine followed by hydrolysis, a common method for introducing a hydroxyl group onto a pyridine ring.
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Materials: 2-Amino-5-bromo-3-iodopyridine, sulfuric acid, sodium nitrite, water, sodium bicarbonate, ethyl acetate, anhydrous magnesium sulfate.
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Protocol:
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Dissolve 2-Amino-5-bromo-3-iodopyridine in a suitable acidic aqueous solution (e.g., 1 M H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at this temperature for 1-2 hours.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-3-iodo-2-hydroxypyridine.
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Purify the crude product by recrystallization or column chromatography.
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Step 2: Williamson Ether Synthesis to yield 5-Bromo-3-iodo-2-isopropoxy-pyridine
This step involves the O-alkylation of the hydroxypyridine intermediate.
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Materials: 5-Bromo-3-iodo-2-hydroxypyridine, sodium hydride (or another suitable base), anhydrous dimethylformamide (DMF), 2-iodopropane (isopropyl iodide), saturated ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.
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Protocol:
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To a solution of 5-Bromo-3-iodo-2-hydroxypyridine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
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Cool the reaction mixture back to 0 °C and add 2-iodopropane dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the mixture with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to obtain 5-Bromo-3-iodo-2-isopropoxy-pyridine.
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